molecular formula C8H16O B3383872 (2S)-2-hexyloxirane CAS No. 50418-68-3

(2S)-2-hexyloxirane

Cat. No. B3383872
CAS RN: 50418-68-3
M. Wt: 128.21 g/mol
InChI Key: NJWSNNWLBMSXQR-QMMMGPOBSA-N
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Description

(2S)-2-hexyloxirane, also known as (S)-2-hexyloxirane, is an organic compound with the molecular formula C8H16O. It is a chiral epoxide that is commonly used in organic synthesis and as a building block for the production of various chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-hexyloxirane is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the epoxide functional group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-hexyloxirane. However, it has been reported to exhibit low toxicity and is not considered to be a mutagen or carcinogen.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2S)-2-hexyloxirane is its high enantioselectivity, which makes it a useful chiral building block for the synthesis of various compounds. However, its limited availability and high cost can be a limitation for lab experiments.

Future Directions

There are several future directions for the use of (2S)-2-hexyloxirane in scientific research. One potential area of focus is the development of new synthetic methodologies using (2S)-2-hexyloxirane as a chiral building block. Another potential direction is the investigation of its potential as a ligand in asymmetric catalysis. Additionally, further studies are needed to explore the biochemical and physiological effects of (2S)-2-hexyloxirane.

Scientific Research Applications

(2S)-2-hexyloxirane has been widely used in scientific research as a chiral building block for the synthesis of various compounds such as amino acids, peptides, and natural products. It has also been used as a reagent in asymmetric epoxidation reactions and as a ligand in asymmetric catalysis.

properties

IUPAC Name

(2S)-2-hexyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSNNWLBMSXQR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315673
Record name (2S)-2-Hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hexyloxirane

CAS RN

50418-68-3
Record name (2S)-2-Hexyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50418-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Hexyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In this example, the liquid phase epoxidation of an olefinic compound with an organic hydroperoxide was carried out in the presence of a catalytic amount of a boron containing substance in accordance with the instant invention. A 250 ml. flask equipped with a stirrer, thermometer, reflux condenser and dropping funnel was charged with 84 g. octene-1 and 1 g. tungsten boride (WB). The charged mixture was heated to 90° C and 90% tertiary butyl hydroperoxide was added dropwise until a total of 25 g. had been added. The reaction mixture was then heated at reflux (108°-110° C) for 220 minutes with stirring. The heated mixture was allowed to cool and then the crude reaction product was analyzed. The analysis indicated a 36% yield of octene oxide based on the amount of charged hydroperoxide. The crude reaction product was filtered by conventional methods and the resulting filtrate was analyzed for metal content by atomic absorption analysis. No metals were detected in the filtrate.
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Yield
36%

Synthesis routes and methods II

Procedure details

To a solution of 0.50 g of sixth generation PAMAM in 5 mL of methanol was added 0.56 g of epoxyoctane. After 6 days at room temperature, the solvent was evaporated in vacuo to give 0.80 g of colorless oil. The material was soluble in chloroform, toluene or methanol, but not soluble in water. The 13C-NMR spectrum was in accord with a dendrimer with C-8 alkyl groups attached to its terminal amines.
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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